Nitro blue diformazan

Description

Contextualization within Tetrazolium Chemistry and Redox Indicator Systems

Tetrazolium salts are a class of heterocyclic organic compounds that function as redox indicators. thermofisher.com These compounds are typically colorless or pale yellow and can accept electrons from electron donors, a process known as reduction. conicet.gov.ar Upon reduction, the tetrazolium ring is cleaved, resulting in the formation of a highly colored, water-insoluble compound called a formazan (B1609692). conicet.gov.arontosight.ai

The tetrazolium/formazan pair acts as a redox system. mdpi.com NBT, specifically, has a low reduction potential (E₀' = -0.05 V), making it readily reducible by biological systems, such as by superoxide (B77818) anions (O₂⁻) or by electron donors like NADH and NADPH, often through the action of dehydrogenase enzymes. fujifilm.comsigmaaldrich.com This reduction of the soluble, yellowish NBT to the insoluble, intensely blue nitro blue diformazan provides a visual and measurable endpoint for tracking redox processes. stainsfile.com The deep color of the formazan product is a stark contrast to the pale starting material, making it an excellent indicator. nih.gov

The chemical reaction involves the acceptance of electrons, which disrupts the tetrazole ring of NBT. frontiersin.org This generates a tetrazolinyl radical, which then undergoes dismutation to form the stable, colored diformazan crystals. frontiersin.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄₀H₃₂N₁₀O₆ |

| Molecular Weight | 748.75 g/mol |

| Appearance | Dark-blue to purple powder/crystals |

| Solubility | Insoluble in water |

| Absorbance Maximum (λmax) | ~530-560 nm (in organic solvents) |

Historical Trajectories and Milestones in this compound Research

The history of diformazan chemistry is linked to the broader development of tetrazolium salt research. The journey began in the late 19th century, with significant milestones paving the way for the use of this compound in modern biology.

1875: The first formazan compound, a cherry-red substance, was synthesized by Friese. researchgate.net

1894: Nineteen years later, von Pechmann and Runge successfully oxidized a formazan to create the first tetrazolium salt, demonstrating the reversible redox relationship between the two compounds. researchgate.net

1957: The first use of nitroblue tetrazolium (NBT) in scientific literature was recorded, marking its entry into the field of histochemistry. oed.com

1968: The NBT reduction assay was introduced as a key diagnostic tool, initially for identifying chronic granulomatous disease, a condition characterized by impaired neutrophil function. mdpi.com This established the NBT-to-diformazan reaction as a clinically relevant method for assessing phagocytic cell activity. mdpi.com

Since these foundational discoveries, the use of NBT and the analysis of its diformazan product have expanded significantly, becoming a routine method in cell biology, immunology, and biochemistry.

Fundamental Role of Diformazan Formation in Quantitative Biochemical and Cellular Assays

The formation of the insoluble this compound precipitate is the fundamental principle behind its use in a wide array of quantitative assays. nih.gov The amount of formazan produced is directly proportional to the extent of the reductive activity in the sample, which can be quantified to provide valuable data on cellular health and function.

The general process involves incubating cells or tissues with the NBT solution. Cellular enzymes or reactive oxygen species reduce the NBT, leading to the intracellular deposition of dark blue formazan crystals. frontiersin.orgnih.gov Because the diformazan is insoluble, it remains at the site of the reaction, which is particularly useful for histochemical staining to visualize enzyme activity in specific cells or tissue locations. stainsfile.com

For quantitative analysis, the insoluble formazan precipitate is extracted from the cells or tissue using a solvent such as dimethyl sulfoxide (B87167) (DMSO), potassium hydroxide (B78521), pyridine, or dioxane. nih.govnih.gov Once solubilized, the intense blue color of the diformazan can be measured using a spectrophotometer at a wavelength between 530 nm and 620 nm, depending on the solvent and protocol. fujifilm.comnih.gov The resulting absorbance reading provides a quantitative measure of the original reductive activity.

This principle is applied in several key research areas:

Superoxide Detection: The NBT assay is a classic method for measuring the production of superoxide anions by phagocytic cells like neutrophils and macrophages during an inflammatory response. nih.govresearchgate.net

Cell Viability and Proliferation: Dehydrogenase enzymes in metabolically active cells reduce NBT. Therefore, the amount of formazan produced correlates with the number of viable cells. ontosight.aicymitquimica.com

Enzyme Histochemistry: The assay is widely used to detect and localize the activity of various dehydrogenase enzymes, such as succinate (B1194679) dehydrogenase and NADPH diaphorase. thermofisher.com

Immunoblotting: In conjunction with substrates like BCIP (5-Bromo-4-Chloro-3-Indolyl-Phosphate), NBT is used as an oxidizing agent to generate a stable, colored precipitate for the detection of alkaline phosphatase-conjugated antibodies. sigmaaldrich.com

Table 2: Comparison of Common Tetrazolium Salts in Assays

| Tetrazolium Salt | Abbreviation | Formazan Color | Formazan Solubility | Primary Application |

|---|---|---|---|---|

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Purple | Insoluble | Cell Viability, Proliferation |

| Nitroblue Tetrazolium Chloride | NBT | Deep Blue/Purple | Insoluble | Superoxide Detection, Enzyme Histochemistry |

The simplicity, sensitivity, and quantitative nature of the NBT reduction assay have solidified the role of this compound as a vital reporter molecule in chemical biology research. nih.gov

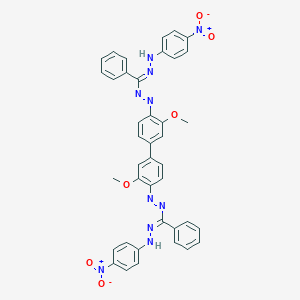

Structure

2D Structure

Properties

IUPAC Name |

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSVRVUKAJC-SAORWRKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-01-2 | |

| Record name | Nitroblue formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (NE,E)-N-({3,3'-dimethoxy-4'-[(E)-{[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene](phenyl)methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-N'-[(4-nitrophenyl)amino]benzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Nitro Blue Diformazan Formation

Biochemical and Chemical Pathways of Tetrazolium Salt Reduction

The conversion of nitro blue tetrazolium to nitro blue diformazan is a reduction process that can be initiated through several distinct biochemical and chemical routes. These pathways are crucial for the application of NBT in various biological and chemical detection systems.

Superoxide (B77818) Anion-Mediated Electron Transfer Mechanisms

A primary and well-documented mechanism for the reduction of NBT is through its interaction with the superoxide anion (O₂⁻), a reactive oxygen species. abcam.compubcompare.ai This process is central to the NBT test, a diagnostic tool used to assess the phagocytic function of neutrophils. nih.gov Stimulated neutrophils produce a "respiratory burst," generating a significant amount of superoxide via the enzyme NADPH oxidase. nih.gov

The superoxide anion donates an electron to the NBT molecule, initiating its reduction. This is a stepwise process where the ditetrazolium salt (NBT) is first reduced to a monoformazan, and with a subsequent reduction, to the final diformazan product. nih.gov The formation of the characteristic blue formazan (B1609692) precipitate serves as an indicator of superoxide production. pubcompare.ai The specificity of this reaction for superoxide can be confirmed by the inhibition of formazan formation in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide anions. mdpi.com

Direct Reduction by Nicotinamide Adenine (B156593) Dinucleotide (NADPH/NADH) Systems

While NADPH and NADH are potent biological reducing agents, the direct, non-enzymatic reduction of NBT by these molecules is generally considered to be negligible. jst.go.jp The reduction of NBT in the context of NADPH or NADH availability is almost always mediated by enzymatic systems.

The most prominent of these is the NADPH oxidase enzyme complex, particularly in phagocytic cells like neutrophils. nih.govfrontiersin.org This enzyme specifically utilizes NADPH as an electron donor to reduce molecular oxygen to superoxide, which then reduces NBT. nih.govfrontiersin.org Therefore, in this system, NADPH is the ultimate source of electrons, but the reduction of NBT is an indirect consequence of superoxide generation.

In other cellular systems, various flavoproteins can act as intermediaries. For instance, enzymes like glucose oxidase can utilize their flavin adenine dinucleotide (FAD) cofactor to transfer electrons from a substrate (like glucose) to NBT, resulting in its reduction. researchgate.netgoogle.com Similarly, diaphorases are a class of enzymes that can utilize NADH or NADPH to reduce various electron acceptors, including tetrazolium salts.

Involvement of Intermediate Electron Carriers in the Reduction Cascade

In many in vitro assay systems, the reduction of NBT by electron donors like NADPH or NADH is facilitated by the inclusion of an intermediate electron carrier. A commonly used carrier is phenazine (B1670421) methosulfate (PMS). frontiersin.org PMS can accept electrons from NADH or NADPH and then transfer them to NBT, leading to the formation of formazan.

Flavins, such as riboflavin (B1680620), can also serve as intermediate electron carriers, particularly in photochemical reduction systems. researchgate.netrsc.org Upon photoactivation, riboflavin can be reduced and subsequently transfer electrons to NBT. researchgate.net These intermediate carriers are essential in experimental setups where the direct enzymatic pathway is absent or not the primary focus of the investigation, allowing for a more direct assessment of the reducing potential of a system.

The mitochondrial electron transport chain also represents a complex cascade of electron carriers. Components of this chain, such as various cytochromes and coenzyme Q, are involved in stepwise electron transfers. google.comacs.orgresearchgate.net In specific experimental contexts, disruptions or specific activities within the electron transport chain can lead to the "leakage" of electrons to NBT, resulting in its reduction and serving as an indicator of mitochondrial function or dysfunction. frontiersin.org

Spectroscopic Characterization and Identification of Formazan Products

The formation of formazan from NBT is accompanied by a dramatic color change, which is the basis for its use in colorimetric assays. Spectroscopic analysis provides a quantitative means to measure the extent of this reaction and to differentiate between the intermediate and final formazan products.

Analysis of Monoformazan and Diformazan Species

The reduction of the ditetrazolium salt NBT occurs in two main steps, leading to two distinct formazan species: a violet-colored monoformazan and a blue-colored diformazan. google.com The monoformazan is the product of the reduction of one of the two tetrazolium rings in the NBT molecule, while the diformazan results from the reduction of both rings. nih.gov

These two species can be distinguished and quantified based on their different absorption spectra. jst.go.jp By measuring the absorbance at specific wavelengths, it is possible to determine the relative concentrations of monoformazan and diformazan in a sample. This is particularly relevant in studies where the kinetics of the reduction reaction are being investigated, as it allows for the tracking of the appearance of the intermediate and final products over time. jst.go.jp The separation and individual measurement of these species can also be achieved using techniques like high-performance liquid chromatography (HPLC) coupled with spectrophotometry. nih.gov

Spectrophotometric Absorption Characteristics of this compound

The final product of NBT reduction, this compound, is a intensely colored, water-insoluble compound. To facilitate spectrophotometric measurement, the formazan precipitate is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of potassium hydroxide (B78521) and DMSO. abcam.com

The absorption spectrum of the formazan product is key to its quantification. While the exact absorption maximum (λmax) can vary depending on the solvent and the specific formazan species (mono- or diformazan), several characteristic peaks have been reported. In DMSO, monoformazan and diformazan have been reported to have molar extinction coefficients of 120,000 M⁻¹cm⁻¹ and 235,000 M⁻¹cm⁻¹, respectively. rsc.org

Reported absorption maxima for formazan products are often in the range of 520 nm to 600 nm. For instance, some studies report measuring formazan absorbance at 529 nm, 530 nm, or 560 nm. pubcompare.aijst.go.jp Once converted to formazan, the absorbance spectrum shows a peak at around 655 nm. researchgate.net The choice of wavelength for quantification is critical and should correspond to the absorption maximum of the specific formazan species in the chosen solvent to ensure maximum sensitivity and accuracy of the assay.

| Compound/Species | Solvent | Reported Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| Monoformazan | DMSO | ~530 nm | 120,000 M⁻¹cm⁻¹ rsc.org |

| Diformazan | DMSO | ~630 nm, ~720 nm | 235,000 M⁻¹cm⁻¹ rsc.org |

| Formazan (unspecified) | Toluene | 595 nm pubcompare.ai | 5.36 x 10⁴ M⁻¹cm⁻¹ pubcompare.ai |

| Formazan (unspecified) | Ethanol | 529 nm | Not specified |

| Formazan (unspecified) | Aqueous (after NaOH conversion) | ~655 nm researchgate.net | Not specified |

Environmental and Catalytic Modulators of Diformazan Generation

The reduction of nitro blue tetrazolium (NBT) to the insoluble, colored product, this compound, is a sensitive reaction influenced by a variety of environmental and catalytic factors. Precise control over these conditions is paramount for the reliability and reproducibility of assays relying on this chemical transformation. This section details the impact of pH, oxygen availability, enzymatic activity, and chemical agents on the formation of this compound.

Influence of pH on Reaction Kinetics and Yield

The pH of the reaction environment is a critical determinant in the rate and yield of this compound formation. The reduction of NBT is significantly affected by even minor changes in pH. nih.gov While optimal pH can vary depending on the specific reducing system, studies often show enhanced NBT reduction in alkaline conditions. For instance, the rate of formazan production when measuring superoxide anions is markedly increased at a higher pH.

One study investigating the reduction of NBT by various amino acids found that the yield of formazan was substantially higher at pH 6 compared to pH 7, 8, or 9 after a 72-hour incubation. researchgate.net Conversely, another study examining NBT reduction by neutrophils from patients with bacterial infections determined that the optimal differentiation between patient and control groups was achieved at a pH of 7.2. nih.gov Elevated pH can also increase background absorbance values in tetrazolium-based assays, which can interfere with accurate measurement. promega.com This highlights the necessity of carefully buffering the reaction mixture to a specific, optimized pH to ensure both maximal sensitivity and minimal non-specific reduction.

Table 1: Influence of pH on this compound Yield This interactive table summarizes findings on how pH can modulate the final yield of formazan in different experimental systems.

| Experimental System | pH 6 | pH 7 | pH 7.2 | pH 8 | pH 9 | Source |

|---|---|---|---|---|---|---|

| NBT reduction by Folic Acid (72 hr) | Highest Yield | Lower Yield | Not Tested | Lower Yield | Lower Yield | researchgate.net |

| NBT reduction by Neutrophils | Not Tested | Sub-optimal | Optimal | Sub-optimal | Not Tested | nih.gov |

Impact of Oxygen Tension and Superoxide Dismutase Activity

Oxygen tension and the activity of the enzyme superoxide dismutase (SOD) are key modulators of diformazan generation, particularly in biological systems where the superoxide anion (O₂⁻) is the primary reducing agent for NBT. jci.orgnih.gov The NBT reduction assay is a foundational method for detecting superoxide production and, consequently, for measuring the activity of SOD. jci.orgnih.gov

The presence of molecular oxygen is a prerequisite for the cellular production of superoxide radicals. pnas.org In aerobic conditions, O₂⁻ readily reduces the yellow, water-soluble NBT into a dark-blue, insoluble formazan precipitate. nih.govscispace.com The rate of this reduction can be used to quantify superoxide generation.

Superoxide dismutase is an enzyme that catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide. nih.gov Therefore, SOD acts as a potent inhibitor of NBT reduction when superoxide is the mediating radical. jci.orgnih.gov The degree to which SOD inhibits formazan formation is directly proportional to the enzyme's activity, a principle that forms the basis of a common SOD assay. nih.govresearchgate.networthington-biochem.com It is crucial to confirm that NBT reduction is inhibitable by SOD to ensure that the assay is specifically measuring superoxide-mediated reduction, as other reductants can reduce NBT anaerobically. nih.gov

Effects of Detergents and Other Chemical Agents on Formazan Precipitation

A significant challenge in the quantification of NBT reduction is the water-insoluble nature of the this compound product, which precipitates out of solution. nih.govnih.gov To achieve accurate spectrophotometric analysis, this precipitate must be solubilized. nih.govnih.govabcam.com

Detergents are frequently employed to dissolve the formazan crystals. sigmaaldrich.com Non-ionic detergents like Triton X-100 or Tween 80 can favor the reduction of NBT in competition with oxygen. sigmaaldrich.com The use of sodium dodecyl sulfate (B86663) (SDS), often in combination with organic solvents, is another common strategy to solubilize both the formazan and the cells that produced it, resulting in a clear solution for measurement. nih.gov

Various chemical agents can also interfere with the assay. Reducing compounds such as ascorbic acid and sulfhydryl-containing molecules (e.g., glutathione, dithiothreitol) can non-enzymatically reduce NBT, leading to false-positive results and increased background readings. promega.comnih.gov Organic solvents are essential for dissolving the formazan precipitate, with dimethyl sulfoxide (DMSO) and acidified isopropanol (B130326) being common choices. nih.govabcam.comcore.ac.uk The choice of solvent and solubilization method must be carefully considered, as factors like pH can affect the stability and absorption spectrum of the dissolved formazan. nih.govpromega.es

Advanced Methodologies for Nitro Blue Diformazan Detection and Quantification

Spectrophotometric and Microphotometric Quantification Approaches

Spectrophotometry and its microscopic counterpart, microphotometry, are fundamental techniques for quantifying nitro blue diformazan. These methods leverage the strong light-absorbing properties of the diformazan molecule.

Quantitative Absorbance Measurements in Homogeneous and Heterogeneous Systems

In homogeneous systems, where the formazan (B1609692) product is solubilized, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength. nih.gov The absorbance is directly proportional to the concentration of the formazan, a principle governed by the Beer-Lambert Law. For instance, in a modified colorimetric NBT assay, blue formazan particles are dissolved using potassium hydroxide (B78521) and dimethyl sulfoxide (B87167), and the absorbance is measured at 620 nm. nih.gov This method has been shown to be sensitive and quantitative for determining intracellular superoxide (B77818) anion production in phagocytic cells. nih.gov The molar extinction coefficient of diformazan in dimethyl sulfoxide (DMSO) has been calculated to be 235,000 M⁻¹cm⁻¹. researchgate.net

In heterogeneous systems, such as tissue sections or cell cultures where the diformazan precipitates as insoluble granules, direct spectrophotometric measurement is not feasible. In these cases, the formazan is often extracted from the cells or tissues using a solvent like DMSO or acidified isopropyl alcohol before spectrophotometric analysis. conicet.gov.ar

Image Analysis and Densitometry for In Situ Diformazan Precipitation

For the in situ quantification of diformazan precipitates within biological samples, image analysis and densitometry are powerful tools. researchgate.net These techniques involve capturing digital images of the stained samples through a microscope and then analyzing the images to quantify the amount of formazan.

Microdensitometry, for example, measures the optical density of the formazan deposits in tissue sections, allowing for the quantification of enzyme activity in absolute units. nih.gov This has been successfully applied to measure glucose-6-phosphate dehydrogenase activity in different regions of the liver and in individual cartilage cells. nih.gov Computerized microphotometric techniques have also been validated for determining succinate (B1194679) dehydrogenase activity in skeletal muscle fibers by measuring the optical density of the deposited diformazan. nih.gov

Image analysis software, such as ImageJ, can be used to quantify formazan precipitates by measuring the area and intensity of the colored spots. researchgate.netplos.org This involves a series of steps including image acquisition, brightness and contrast adjustment, selection of the region of interest, and color thresholding to highlight the formazan spots. researchgate.net This approach provides a quantitative measure of the total formazan present in a specific area of the sample.

Chromatographic and Mass Spectrometric Characterization

Chromatographic and mass spectrometric techniques offer high specificity and sensitivity for the detailed analysis of formazan compounds, including the separation of isomers and the elucidation of their chemical structures.

Separation and Identification of Formazan Isomers via Chromatography

Formazans can exist as different isomers, which may have distinct properties. wikipedia.org High-performance liquid chromatography (HPLC) is a powerful technique for separating these isomers. nih.gov For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the chromatographic separation and quantification of (E)- and (Z)-isomers of certain compounds in human plasma. nih.gov This method utilizes a specific analytical column and mobile phase to achieve a good resolution between the isomers. nih.gov Advances in liquid-liquid chromatography, such as centrifugal partition chromatography (CPC), are also proving effective for the separation of complex isomeric mixtures. rotachrom.com

Structural Elucidation of Formazan Derivatives by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of formazan derivatives. researchgate.netnih.gov When coupled with chromatographic separation techniques like HPLC (LC-MS), it allows for the identification of individual components in a mixture. The mass spectra of formazan compounds provide valuable information about their molecular composition and fragmentation patterns, which aids in their structural characterization. researchgate.net For instance, mass spectrometry has been used to confirm the composition of newly synthesized formazan ligands and their metal complexes. researchgate.net

Integration with Complementary Analytical Techniques for Mechanistic Insights

To gain a deeper understanding of the mechanisms underlying formazan formation and its biological implications, the aforementioned techniques are often integrated with other analytical methods. For example, understanding the mechanism of NBT reduction is crucial. It is known that NBT is reduced to formazan by superoxide anions. nih.gov However, other molecules can also reduce NBT, and the reaction can be influenced by factors such as pH. emerginginvestigators.org

Techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to study the radical intermediates formed during the reduction of tetrazolium salts. acs.org Combining spectrophotometric data with microscopic observations can provide insights into the cellular localization of formazan formation. researchgate.net Furthermore, integrating these analytical methods with molecular docking studies can help in understanding the interaction of formazan derivatives with biological targets. uobaghdad.edu.iq For instance, a nitroblue tetrazolium (NBT) assay was used to detect superoxide anions through formazan formation to investigate the mechanism of action of certain compounds against methicillin-resistant Staphylococcus aureus. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molar Extinction Coefficient (ε) | Solvent | Wavelength (λmax) |

| This compound | 235,000 M⁻¹cm⁻¹ researchgate.net | Dimethyl sulfoxide (DMSO) researchgate.net | 730 nm researchgate.net |

| Monoformazan | 120,000 M⁻¹cm⁻¹ researchgate.net | Dimethyl sulfoxide (DMSO) researchgate.net | N/A |

| NBT Monoformazan (NBT+) | 1.5 x 10⁴ (mol/L)⁻¹·cm⁻¹ ahajournals.org | N/A | 550-560 nm ahajournals.org |

Applications in Cellular and Biochemical Assay Development

Methodologies for Assessing Cellular Metabolic Activity and Respiration

Application in Dehydrogenase Enzyme Activity Profiling

Nitro blue diformazan-based assays are widely used to determine the activity of various dehydrogenase enzymes. nih.govresearchgate.net These enzymes produce NADPH, which in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS), reduces NBT to the insoluble blue-purple formazan (B1609692). nih.govresearchgate.net This colorimetric change allows for the quantification of dehydrogenase activity.

Endpoint assays utilizing this principle have been successfully employed to measure the activity of several dehydrogenases, including 6-phosphogluconate dehydrogenase and lactate (B86563) dehydrogenase (LDH). nih.govnih.gov For instance, a colorimetric assay has been developed to determine the kinetics of 6-phosphogluconate dehydrogenase in bacterial cell lysates. researchgate.net Similarly, the activity of pyruvate (B1213749) dehydrogenase (PDH) can be visualized by coupling the production of NADH to the reduction of NBT, forming an insoluble, intensely colored precipitate. abcam.com

The applications of these assays extend to high-throughput screening for identifying enzyme variants with improved activity or stability. nih.gov For example, a small library of 6-phosphogluconate dehydrogenase variants was successfully screened using an NBT-PMS based assay, leading to the identification of three variants with enhanced thermostability and activity. nih.gov

Table 1: Examples of Dehydrogenase Assays Utilizing this compound

| Enzyme | Application | Reference |

|---|---|---|

| 6-Phosphogluconate Dehydrogenase | Screening for variants with improved activity and thermostability. | nih.gov |

| Lactate Dehydrogenase (LDH-B) | Optimization of a colorimetric assay for high-throughput screening. | nih.gov |

| Pyruvate Dehydrogenase (PDH) | Detection of enzyme activity in cell and tissue extracts. | abcam.com |

| Alcohol Dehydrogenase (ADH) | High-throughput screening and zymogram-based assays. | researchgate.net |

Optimization Strategies for Cell-Based Diformazan Assays

To ensure the accuracy and reliability of cell-based assays that rely on the formation of diformazan, several parameters must be carefully optimized. nih.govbohrium.com These assays, such as the popular MTT assay which also produces a formazan product, are influenced by factors that can affect cellular metabolism. nih.gov

Key optimization strategies include:

Determining appropriate cell densities: Too few cells will result in a weak signal, while too many can lead to nutrient depletion and signal saturation. abcam.com

Optimizing incubation times: The duration of exposure to the tetrazolium salt needs to be sufficient for measurable formazan production without causing cytotoxicity. abcam.com

Controlling for culture medium components: Factors in the culture medium can influence cellular metabolism and interfere with the assay. nih.gov

Ensuring complete solubilization of formazan: For quantitative analysis, the insoluble formazan product must be fully dissolved before measuring its absorbance. nih.gov Various solubilizing agents like DMSO, isopropanol (B130326), and SDS are used for this purpose. bohrium.comnih.gov

A modified MTT assay, for example, utilized a combination of DMSO and an SDS-lysis solution to improve formazan dissolution, making the assay applicable to both adherent and suspension cell lines without the need for medium removal. bohrium.com

Quantification of Reactive Oxygen Species (ROS) and Oxidative Stress

This compound plays a critical role in the detection and quantification of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O₂⁻), a key indicator of oxidative stress. ontosight.ai

This compound as a Marker for Superoxide Anion Production

The reduction of NBT to this compound is a widely used method for detecting superoxide production in various cell types, including phagocytic cells like neutrophils and macrophages. ontosight.ainih.gov This reaction forms the basis of the NBT assay, where the amount of blue formazan deposits corresponds to the level of intracellular superoxide anion production. nih.gov

This assay can be both qualitative, through microscopic visualization of the blue formazan deposits within cells, and quantitative. nih.govahajournals.org For quantitative measurements, the formazan particles are dissolved, and the absorbance is measured using a microplate reader. nih.gov This modified colorimetric NBT assay has been shown to be simple, sensitive, and proportional to the cell number, incubation time, and stimulus concentration. nih.gov

The specificity of the NBT assay for superoxide can be confirmed by the inhibition of formazan formation in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide anions. ahajournals.org

Methodological Considerations for Superoxide Detection in Biological Systems

While the NBT assay is a valuable tool, several methodological factors must be considered to ensure accurate and reliable results. conicet.gov.arahajournals.org

Specificity: Although widely used for superoxide detection, NBT can be reduced by other cellular components and enzymes, which could lead to false positives. ahajournals.orgfrontiersin.org Therefore, the use of SOD as a control is crucial to confirm that the observed formazan production is indeed due to superoxide. ahajournals.org

Interference: The NBT radical can react with oxygen to artifactually generate superoxide, which can then lead to further formazan production. ahajournals.org This SOD-inhibitable artifact underscores the importance of careful experimental design.

Permeability and Localization: The permeability of tissues to NBT can influence the yield of formazan. conicet.gov.ar The reduction of NBT to diformazan can occur in different cellular compartments, and its localization can provide insights into the source of superoxide production. jst.go.jp

Quantification: For quantitative analysis, efficient extraction and solubilization of the formazan precipitate are essential. conicet.gov.ar Different solvents and methods have been developed to achieve this, including the use of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167). nih.gov

Detection and Localization of Alkaline Phosphatase Activity

In conjunction with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), nitro blue tetrazolium is a widely used chromogenic substrate system for the detection and localization of alkaline phosphatase (AP) activity in various applications, including Western blotting, immunohistochemistry, and in situ hybridization. sigmaaldrich.comabcam.compromega.comthermofisher.com

The principle of this detection method involves the enzymatic action of alkaline phosphatase on BCIP. AP hydrolyzes BCIP, leading to the formation of an intermediate that, in the presence of NBT, reduces it to an insoluble, intense blue-purple diformazan precipitate at the site of the enzyme. abcam.comkementec.com This stable, colored product allows for the visual detection of the target molecule to which the AP-conjugated probe is bound.

The BCIP/NBT substrate system is highly sensitive and provides a distinct, stable color that does not fade upon exposure to light. sigmaaldrich.comkementec.com Ready-to-use solutions and tablets are commercially available, simplifying the procedure. sigmaaldrich.compromega.com To minimize background staining from endogenous phosphatase activity, inhibitors such as levamisole (B84282) can be added to the substrate solution. thermofisher.com

Mechanistic Basis of the NBT/BCIP Chromogenic Reaction

The conversion of NBT to this compound is part of a synergistic chromogenic substrate system that provides sensitive detection of alkaline phosphatase activity. The process is a two-step enzymatic and redox reaction.

First, alkaline phosphatase acts on its substrate, BCIP. The enzyme catalyzes the hydrolysis of the phosphate group from the BCIP molecule. This dephosphorylation yields an intermediate product, 5-bromo-4-chloro-3-indolyl. This intermediate is unstable and undergoes rapid dimerization and oxidation to form a blue-colored indigo (B80030) dye.

In the second, coupled step, the reduction of NBT occurs. The electrons released during the oxidation of the indolyl intermediate are transferred to NBT, which is a tetrazolium salt that acts as an electron acceptor. sigmaaldrich.com This reduction converts the water-soluble, pale yellow NBT into the highly insoluble, dark purple/blue precipitate known as this compound. biocompare.comrockland.comsigmaaldrich.com This final product is stable and does not fade when exposed to light. sigmaaldrich.com The combination of the indigo dye from BCIP and the diformazan from NBT creates an intense, sharply localized black-purple precipitate at the site of enzymatic activity. thermofisher.com

Table 1: Key Components in the NBT/BCIP Reaction

| Component | Role | Initial State | Final Product |

| Alkaline Phosphatase (AP) | Enzyme | Catalyst | Unchanged |

| BCIP (5-Bromo-4-chloro-3-indolyl phosphate) | AP Substrate | Soluble, colorless | Insoluble indigo dye (blue) |

| NBT (Nitro blue tetrazolium) | Oxidizing Agent / Electron Acceptor | Soluble, pale yellow | Insoluble diformazan precipitate (dark purple/blue) |

Applications in Immunoblotting and Histochemical Staining Techniques

The stability and high sensitivity of the NBT/BCIP substrate system make it a valuable tool for visualizing proteins and nucleic acids in a variety of applications. thermofisher.combiotium.com

Immunoblotting (Western Blotting) In Western blotting, the NBT/BCIP system is used for the colorimetric detection of specific proteins immobilized on a membrane, such as nitrocellulose or PVDF. clinisciences.comabcam.com After the target protein is bound by a specific primary antibody, a secondary antibody conjugated to alkaline phosphatase is introduced. The membrane is then incubated in the NBT/BCIP substrate solution. rockland.comsigmaaldrich.com The enzyme catalyzes the reaction, producing the insoluble dark purple precipitate directly on the membrane at the location of the target protein. abcam.com

This method allows for the direct visualization of the protein bands without the need for specialized imaging equipment. clinisciences.com The resulting colored bands are permanent and stable over time. sigmaaldrich.comclinisciences.com The reaction typically develops within 10 to 30 minutes, and it can be stopped by washing the membrane with distilled water to remove the substrate. sigmaaldrich.com

Histochemical Staining Techniques The NBT/BCIP system is widely employed in histochemical techniques like immunohistochemistry (IHC) and in situ hybridization (ISH) to localize targets within cells and tissues. biocompare.comthermofisher.comwikipedia.org

Immunohistochemistry (IHC): In IHC, an alkaline phosphatase-conjugated antibody is used to detect a specific antigen in a tissue section. When the NBT/BCIP substrate is applied, the insoluble diformazan precipitate forms at the precise location of the enzyme, revealing the distribution of the target antigen within the tissue architecture. sigmaaldrich.comwikipedia.org

In Situ Hybridization (ISH): In ISH, the goal is to detect specific DNA or RNA sequences. A nucleic acid probe labeled with a molecule like biotin (B1667282) or digoxigenin (B1670575) is hybridized to the target sequence. This probe is then detected using streptavidin or an antibody that is conjugated to alkaline phosphatase. The subsequent addition of NBT/BCIP results in a colored precipitate at the site of the target nucleic acid sequence. thermofisher.com The dark purple stain formed by this reaction has been shown to possess near-infrared fluorescence, which allows for high-resolution, three-dimensional imaging using confocal microscopy. nih.gov

The distinct, permanent color and precise localization of the this compound precipitate make the NBT/BCIP system a robust and reliable choice for these blotting and staining applications. rockland.comserva.de

Table 2: Comparison of NBT/BCIP Applications

Research Contributions to Enzyme Activity Studies

Utilization in Dehydrogenase Activity Determination

Dehydrogenases are enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺ or NADP⁺, which are reduced to NADH and NADPH, respectively. The production of these reduced coenzymes can be coupled to the reduction of NBT to nitro blue diformazan, a reaction often mediated by an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). nih.govresearchgate.net The resulting blue-purple precipitate is directly proportional to the dehydrogenase activity, making it a valuable tool for quantitative assays. nih.govresearchgate.net

The measurement of Lactate (B86563) Dehydrogenase (LDH) and Succinate (B1194679) Dehydrogenase (SDH) activity frequently employs NBT.

Lactate Dehydrogenase (LDH): LDH assays are commonly used to assess cell viability and cytotoxicity, as LDH is released from damaged cells. abcam.cominvivogen.com In these assays, LDH catalyzes the conversion of lactate to pyruvate (B1213749), which reduces NAD⁺ to NADH. abcam.com The NADH produced then reduces NBT to this compound, and the amount of color formed is proportional to the amount of LDH released, indicating the extent of cell lysis. invivogen.compromega.com

Succinate Dehydrogenase (SDH): SDH, a key enzyme in the Krebs cycle and the electron transport chain, can be assayed by its ability to reduce an electron acceptor. sigmaaldrich.comresearchgate.net In the presence of its substrate, succinate, SDH can transfer electrons to NBT, resulting in the formation of the insoluble diformazan salt. researchgate.netresearchgate.net This reaction allows for the quantification of SDH activity in tissue homogenates and is used as a marker for mitochondrial function. researchgate.net

Below is a table summarizing the typical components in a colorimetric assay for dehydrogenase activity using NBT.

| Component | Function | Typical Reagent Example |

| Substrate | Oxidized by the dehydrogenase | Lactate (for LDH), Succinate (for SDH) |

| Coenzyme | Electron acceptor for the dehydrogenase | NAD⁺ (for LDH) |

| Electron Carrier | Mediates electron transfer to NBT | Phenazine methosulfate (PMS) |

| Indicator | Reduced to a colored product | Nitroblue tetrazolium chloride (NBT) |

| Buffer | Maintains optimal pH for the reaction | Tris-HCl, Phosphate (B84403) Buffer |

| Enzyme Source | Contains the dehydrogenase to be measured | Cell lysate, tissue homogenate, purified enzyme |

Zymography is a powerful technique that allows for the detection of enzyme activity directly within a polyacrylamide or agarose (B213101) gel following electrophoresis. sinica.edu.tw For dehydrogenases, after the proteins in a sample are separated by size via native polyacrylamide gel electrophoresis (PAGE), the gel is incubated in a solution containing the specific substrate for the dehydrogenase, a coenzyme (like NAD⁺ or NADP⁺), and NBT. caltagmedsystems.co.uk

At the locations within the gel where the active dehydrogenase is present, the enzymatic reaction proceeds, leading to the reduction of NBT and the in-situ precipitation of this compound. nih.govniph.go.jp This creates a distinct blue-purple band, visually identifying the active enzyme isoform. nih.gov This method is invaluable for comparing the activity of different enzyme isoforms and studying changes in enzyme expression under various conditions. caltagmedsystems.co.ukfujifilm.com The insoluble nature of the diformazan product ensures that the bands are sharp and localized, providing high-resolution detection. cogershop.com

Role in Superoxide (B77818) Dismutase (SOD) Activity Measurement

Unlike the direct measurement of dehydrogenase activity, the assay for Superoxide Dismutase (SOD) relies on the inhibition of this compound formation. taylorandfrancis.comresearchgate.net SOD is an antioxidant enzyme that catalytically scavenges superoxide radicals (O₂⁻). The assay measures the ability of a sample to compete with NBT for these radicals.

In SOD activity assays, a system is used to generate a steady flux of superoxide radicals. taylorandfrancis.com This can be achieved through chemical methods, such as the autooxidation of adrenaline or the xanthine/xanthine oxidase system, or through photochemical methods, typically involving riboflavin (B1680620). taylorandfrancis.comresearchgate.netresearchgate.net

The fundamental principle is a competition reaction. In the absence of SOD, the generated superoxide radicals readily reduce the yellow NBT to blue this compound, resulting in a measurable increase in absorbance at approximately 560 nm. researchgate.netresearchgate.net When SOD is present in the sample, it scavenges the superoxide radicals, thereby preventing the reduction of NBT. researchgate.net This leads to a decrease in the rate of diformazan formation. The SOD activity in the sample is thus inversely proportional to the amount of color produced. researchgate.net One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. nih.gov

The table below outlines the core components of a typical photochemical SOD inhibition assay.

| Component | Role in Assay | Typical Reagent Example |

| Superoxide Source | Generates O₂⁻ upon illumination | Riboflavin |

| Electron Donor | Facilitates radical generation | Methionine, TEMED |

| Chelating Agent | Prevents metal interference | EDTA, DETAPAC |

| Indicator | Competes with SOD for O₂⁻ | Nitroblue tetrazolium chloride (NBT) |

| Enzyme | Scavenges O₂⁻ | Superoxide Dismutase (in sample) |

| Buffer | Maintains optimal pH | Phosphate Buffer, Carbonate Buffer |

The accuracy and sensitivity of the NBT-based SOD assay depend on the careful optimization of several parameters.

Reagent Concentration: The concentrations of NBT and the superoxide-generating system (e.g., riboflavin) are critical. scirp.org Modifying the riboflavin concentration can alter the background color and development time of the assay without affecting the quantitative accuracy, allowing for better contrast and visualization on zymograms. scirp.org

pH: The rate of superoxide generation and the activity of SOD enzymes are highly pH-dependent. Assays are typically performed at an alkaline pH (e.g., 7.8 to 9.7) to facilitate the autooxidation reactions that produce the superoxide radicals. taylorandfrancis.comresearchgate.netnih.gov

Light Exposure: In photochemical assays, the intensity and duration of light exposure must be precisely controlled, as this directly influences the rate of superoxide generation. sinica.edu.tw Optimal exposure times and light intensities are necessary to achieve reproducible results. sinica.edu.tw

Interference: Substances within crude extracts can interfere with the assay. sinica.edu.twsinica.edu.tw For example, other enzymes like cytochrome oxidase might interact with the assay components. sinica.edu.tw The use of gel electrophoresis (zymography) before staining helps to separate SOD from many of these interfering molecules, improving the accuracy of the activity measurement for specific isoforms. sinica.edu.twsinica.edu.tw

Through careful refinement of these parameters, the NBT inhibition assay provides a reliable and sensitive method for assessing the activity of this crucial antioxidant enzyme. nih.govnih.gov

Challenges and Limitations in Nitro Blue Diformazan Research Applications

Non-Specific Reduction and Potential for Assay Interference

The reduction of NBT is not exclusively mediated by superoxide (B77818) anions. Other endogenous reducing agents present in biological samples can also donate electrons to NBT, leading to the formation of formazan (B1609692) and resulting in false-positive signals. Cellular components such as NADH and NADPH are capable of reducing NBT, which can artificially inflate the measurement of superoxide production researchgate.net. This is a particular concern in studies where cellular metabolism is altered, as changes in NADH or NADPH levels could be misinterpreted as changes in superoxide generation.

Furthermore, seminal plasma has been shown to contain high levels of reductase activity that can directly reduce NBT to formazan, creating false-positive results in assays assessing oxidative stress in semen researchgate.net. This interference from seminal plasma components underscores the importance of sample preparation and the consideration of the biochemical environment in which the NBT assay is performed.

To address the issue of non-specific reduction and enhance the specificity of the NBT assay, several strategies can be employed. Careful optimization of assay conditions is paramount. This includes adjusting the pH of the reaction buffer, as the rate of formazan production can be pH-dependent researchgate.net. Fine-tuning incubation times and temperatures can also help to maximize the signal-to-noise ratio, favoring the specific reaction with superoxide over non-specific reactions swordbio.comswordbio.com.

The use of blocking agents, such as bovine serum albumin (BSA) or casein, can help to reduce non-specific binding and background signal swordbio.comaatbio.comsartorius.compatsnap.comnih.gov. These proteins can coat surfaces and interact with potential interfering molecules, thereby preventing them from reacting with NBT. Additionally, incorporating washing steps to remove excess reagents and potential interfering substances before measurement can improve assay accuracy sigmaaldrich.com. The inclusion of appropriate controls, such as samples treated with superoxide dismutase (SOD) to specifically quench superoxide-mediated NBT reduction, is crucial for distinguishing between specific and non-specific formazan formation.

Methodological Variability and Quantitative Accuracy

Beyond non-specific reactions, the NBT assay is susceptible to methodological variability that can affect its quantitative accuracy and reproducibility.

A major methodological hurdle is the water-insoluble nature of the diformazan precipitate. The formation of these crystals within cells or tissues can be non-uniform, leading to challenges in accurate quantification. The insoluble precipitates can aggregate, making it difficult to achieve a homogenous solution for spectrophotometric analysis researchgate.net.

To overcome this, various methods have been developed to solubilize the formazan crystals. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and potassium hydroxide (B78521) nih.govnih.gov. However, the complete dissolution of formazan can be difficult to achieve, and incomplete solubilization can lead to an underestimation of the actual amount of formazan produced researchgate.net. The choice of solvent and the solubilization protocol can significantly impact the final measurement, contributing to variability between experiments and laboratories nih.gov.

The NBT assay is highly sensitive to variations in experimental conditions, which can pose a significant challenge to inter-assay reproducibility nih.govnih.gov. Factors such as temperature, pH, incubation time, and even exposure to light can influence the rate of NBT reduction and formazan formation researchgate.netsigmaaldrich.com. For instance, prolonged incubation times may lead to increased non-specific reduction, while variations in temperature can alter enzymatic activities that contribute to both specific and non-specific NBT reduction.

The lack of standardized protocols for the NBT assay across different laboratories is a major obstacle to its wide clinical and research application researchgate.net. To improve reproducibility, it is essential to adhere to strictly controlled and well-documented protocols, including the use of standardized reagents and calibrated equipment swordbio.com.

Comparative Analysis with Alternative Redox Probes and Assay Systems

Given the limitations of the NBT assay, a variety of alternative redox probes and assay systems have been developed. A comparative analysis reveals the relative advantages and disadvantages of each.

Tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are commonly used alternatives to NBT nih.gov. A key advantage of XTT is that its formazan product is water-soluble, which eliminates the need for a solubilization step and simplifies the assay procedure nih.gov. This can lead to improved accuracy and reproducibility compared to the NBT and MTT assays, which produce insoluble formazans nih.govnih.gov. However, like NBT, both MTT and XTT can be susceptible to interference from other reducing agents researchgate.net.

Other fluorescent probes, such as dihydroethidium (B1670597) (DHE) and MitoSOX Red, are also used to detect superoxide. These probes offer the advantage of detection via fluorescence microscopy or flow cytometry, which can provide spatial information about superoxide production within cells. However, these probes also have their own limitations, including potential auto-oxidation and non-specific reactions.

The choice of redox probe should be carefully considered based on the specific experimental question, the biological system under investigation, and an awareness of the potential for artifacts and interference associated with each method.

| Redox Probe | Formazan Product | Key Advantages | Key Limitations |

| Nitro blue diformazan (NBT) | Water-insoluble (blue) | Well-established, cost-effective. | Non-specific reduction, insoluble precipitate requires solubilization, sensitive to experimental conditions. |

| MTT | Water-insoluble (purple) | Widely used for cell viability assays. | Insoluble precipitate requires solubilization, can be toxic to cells. |

| XTT | Water-soluble (orange) | No solubilization step required, less toxic to cells than MTT. | Can be less sensitive than MTT, susceptible to interference. |

| WST-1/WST-8 | Water-soluble (orange/yellow) | No solubilization step, low cytotoxicity. | May require an intermediate electron acceptor. |

| Triphenyltetrazolium chloride (TTC) | Water-insoluble (red) | Used for staining viable tissue. | Less sensitive than other tetrazolium salts. |

Computational and Theoretical Investigations of Nitro Blue Diformazan

Molecular Modeling and Docking Studies of NBT Reduction Pathways

Molecular modeling and docking studies offer a powerful lens through which to examine the intricate process of Nitro Blue Tetrazolium (NBT) reduction to its diformazan derivative. While direct and exhaustive computational studies specifically detailing the docking of NBT with common biological reductants are limited in publicly accessible literature, the principles of molecular mechanics and existing mechanistic proposals allow for the construction of plausible reduction pathways that can be computationally investigated.

The reduction of NBT is fundamentally an electron transfer process. In biological systems, this is often mediated by superoxide (B77818) radicals (O₂⁻) generated by cellular enzymes such as NADPH oxidase. However, other reducing agents, including certain amino acids and compounds like folic acid, can also directly reduce NBT. A proposed mechanism for the reduction of NBT by folic acid involves a nucleophilic attack by the carboxylic oxygen of folic acid on a nitrogen atom of the tetrazolium ring. This initial interaction is followed by the breaking of an O-N bond and a subsequent cleavage of the bond between the nitrogen atoms at positions two and three of the tetrazolium ring, leading to the formation of the formazan (B1609692) structure. researchgate.net

Molecular docking simulations can be employed to explore the initial binding events between NBT and its reductants. By treating NBT as a ligand and the reducing molecule or enzyme as the receptor, it is possible to predict the most favorable binding poses and interaction energies. These simulations can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that facilitate the transfer of electrons.

Table 1: Hypothetical Docking Simulation Parameters for NBT with a Reducing Agent

| Parameter | Value/Method | Description |

| Receptor | NADPH Oxidase (or specific reducing molecule) | The biological macromolecule or small molecule responsible for electron donation. |

| Ligand | Nitroblue Tetrazolium (NBT) | The electron-accepting molecule. |

| Docking Software | AutoDock Vina, GOLD Suite | Commonly used programs for predicting ligand-protein or ligand-ligand interactions. |

| Scoring Function | Vina Score, GoldScore | Algorithms used to rank the predicted binding poses based on estimated binding affinity. |

| Search Algorithm | Lamarckian Genetic Algorithm | An optimization algorithm used to explore the conformational space of the ligand. |

| Grid Box Dimensions | Centered on the active site of the reductase | Defines the search space for the docking simulation. |

The results from such docking studies can provide critical information for subsequent molecular dynamics (MD) simulations. MD simulations can then be used to study the dynamic behavior of the NBT-reductant complex over time, offering insights into the conformational changes that may be necessary to achieve the transition state for electron transfer. By analyzing the trajectory of the simulation, researchers can observe the proximity and orientation of the interacting molecules, which are crucial for an efficient reduction process.

Quantum Chemical Analysis of Electron Transfer Processes in Formazan Formation

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a detailed electronic-level understanding of the electron transfer processes inherent in the formation of formazan from tetrazolium salts. These computational techniques allow for the calculation of various molecular properties and reactivity descriptors that are central to elucidating the mechanism of reduction.

Studies on formazan derivatives using DFT have focused on calculating key quantum chemical parameters to understand their chemical reactivity. cityu.edu.hkresearchgate.net These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the electron-donating and electron-accepting capabilities of the molecules involved in the reaction.

Key quantum chemical descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these descriptors for both the tetrazolium salt and the reducing agent, it is possible to predict the favorability and kinetics of the electron transfer reaction. For instance, a large difference in the chemical potential between the reductant (high μ) and the tetrazolium salt (low μ) would suggest a thermodynamically favorable electron transfer.

Table 2: Representative Quantum Chemical Reactivity Descriptors for a Formazan System (Calculated via DFT)

| Descriptor | Definition | Significance in Electron Transfer |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | A higher chemical potential indicates a better electron donor. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | A lower chemical hardness indicates higher reactivity. |

| Electrophilicity (ω) | ω = μ² / (2η) | A higher electrophilicity indicates a better electron acceptor. |

| Condensed Fukui Function | - | Identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. |

Furthermore, quantum chemical calculations can map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy barrier. This provides a quantitative measure of the reaction rate. Time-Dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the resulting formazan, which can be correlated with experimental spectroscopic data to validate the computational model. The intense color of diformazan is a result of its extensive conjugated π-system, and TD-DFT can accurately model the electronic transitions responsible for this color.

Predictive Simulations of Diformazan Interactions with Biological and Polymeric Matrices

Molecular dynamics (MD) simulations are a powerful tool for predicting the behavior of molecules, such as nitro blue diformazan, within complex environments like biological membranes and polymeric matrices. These simulations provide atomistic-level insights into the interactions, partitioning, and dynamic properties of the diformazan molecule within these matrices, which are difficult to obtain through experimental methods alone.

Interactions with Biological Matrices:

Biological membranes, primarily composed of lipid bilayers, are a key interface for many cellular processes. Understanding how the insoluble diformazan product interacts with these membranes is crucial, as its deposition is often used as a marker for cellular activity. MD simulations can be used to model the insertion and orientation of diformazan within a lipid bilayer.

Key parameters that can be extracted from these simulations include:

Free Energy of Solvation/Partitioning: Calculated using methods like umbrella sampling, this determines the energetic favorability of the diformazan molecule moving from an aqueous environment into the hydrophobic core of the lipid bilayer.

Orientation and Depth of Insertion: Analysis of the simulation trajectory reveals the preferred orientation of the diformazan molecule relative to the lipid acyl chains and headgroups.

Effect on Membrane Properties: The presence of diformazan can perturb the local structure of the lipid bilayer. Simulations can quantify changes in membrane thickness, area per lipid, and lipid order parameters.

Table 3: Simulated Interaction Parameters of Diformazan with a Model DPPC Lipid Bilayer

| Parameter | Simulated Value | Interpretation |

| Partition Coefficient (Log P) | High (Predicted) | Diformazan is expected to strongly partition into the hydrophobic membrane core. |

| Average Insertion Depth | -1.0 nm (from bilayer center) | Indicates localization within the upper region of the lipid acyl chains. |

| Order Parameter (S_CD) of Lipid Tails | Increased by ~0.05 | Suggests that diformazan may induce a local ordering of the lipid chains. |

| Hydrogen Bonds with Lipid Headgroups | Minimal | The interaction is likely dominated by hydrophobic and van der Waals forces. |

Interactions with Polymeric Matrices:

In various biotechnological applications, formazan dyes may be formed within or interact with polymeric matrices, such as hydrogels or polymer films. MD simulations can predict the compatibility and nature of interactions between diformazan and different polymers.

Computational approaches can assess:

Interaction Energy: By calculating the non-bonded interaction energies (van der Waals and electrostatic) between diformazan and the polymer chains, one can quantify the strength of their association.

Radius of Gyration: Changes in the polymer's radius of gyration in the presence of diformazan can indicate whether the polymer swells or collapses around the dye molecule.

Radial Distribution Function: This function can reveal the specific atoms on the polymer that are most likely to be in close proximity to the diformazan molecule.

Table 4: Predicted Interaction Metrics for Diformazan within a Polyethylene Glycol (PEG) Matrix

| Metric | Predicted Outcome | Significance |

| Interaction Energy | Favorable (Negative Value) | Indicates an attractive interaction between diformazan and the PEG matrix. |

| Diformazan Aggregation | Low | The polymer matrix is predicted to disperse the diformazan molecules, preventing large aggregates. |

| Polymer Chain Conformation | Minor Perturbation | Diformazan is not expected to significantly alter the overall structure of the PEG polymer. |

These predictive simulations are invaluable for designing materials and systems where the interaction and localization of diformaxan are critical, such as in biosensors or for controlling the spatial distribution of the dye in cell imaging applications.

Emerging Research Directions and Novel Applications of Nitro Blue Diformazan

Development of Nitro Blue Diformazan-Based Dosimeters for Ionizing Radiation Research

The radiolytic reduction of nitro blue tetrazolium (NBT²⁺) to its colored formazan (B1609692) derivatives, including the final diformazan (DF) state, provides a robust mechanism for measuring absorbed doses of ionizing radiation. researchgate.net This principle underpins the development of radiochromic dosimeters, where the intensity of the color change in a polymer matrix containing NBT is directly proportional to the radiation dose.

Characterization of Radiation-Induced Colorimetric Responses in Polymer Films

When embedded in polymer films, NBT exhibits a distinct and measurable color change upon exposure to ionizing radiation. This response is the result of a two-step reduction process induced by radiation, first to a violet-colored monoformazan (MF+) and subsequently to a blue or purple-brown diformazan. researchgate.netgoogle.com The specific color and its corresponding absorption maximum can vary depending on the polymer matrix and the absorbed dose.

Researchers have characterized these responses in various polymer films:

Polyvinyl Alcohol (PVA) Films: In PVA films, the reduction of NBT leads to the formation of diformazan, causing a color change from transparent or faint yellow to yellowish-brown. cymitquimica.com Spectrophotometric analysis shows a linear increase in absorbance with the absorbed dose. cymitquimica.com For low-dose applications using X-rays, PVA/NBT films show a UV-visible absorption peak at 376 nm which shifts to 384 nm after exposure. nih.gov

Gelatin Gels: NBT incorporated into a gelatin matrix produces a visual color change from faint yellow to violet upon exposure to absorbed doses in the 10–1000 Gy range. chemicalbook.com The absorption maximum for this colored species is centered at 527 nm. chemicalbook.com

Polyvinyl Butyral (PVB) Films: NBT-PVB films develop a significant magenta color when subjected to gamma irradiation, with a characteristic absorption band at 553 nm. chemicalbook.com The intensity of this band increases linearly with the absorbed dose. chemicalbook.com

Cotton Fabric: When NBT is used to modify cotton fabric, irradiation causes it to turn a purple-brown color due to the conversion of NBT to formazan. researchgate.net

The following table summarizes the observed colorimetric responses in different polymer matrices.

| Polymer Matrix | Radiation Type | Dose Range | Color Change | Absorption Peak (λmax) |

| Gelatin | Gamma | 10–1000 Gy | Faint Yellow to Violet | 527 nm |

| Polyvinyl Alcohol (PVA) | X-ray | 20–100 mGy | Colorless/Yellow to Yellowish-Brown | 376 nm -> 384 nm |

| Polyvinyl Butyral (PVB) | Gamma | up to 25 kGy | - to Magenta | 553 nm |

| Cotton Fabric | Gamma | ~0.6 to ~80 kGy | Yellowish to Purple-Brown | Not Specified |

Optimization of Dosimeter Sensitivity and Operational Dose Ranges

The performance of NBT-based dosimeters can be tailored for specific applications by optimizing their sensitivity and the dose range over which they provide a linear response. A key factor influencing these characteristics is the concentration of the NBT dye within the polymer matrix.

Concentration Effects: Research has consistently shown that increasing the concentration of NBT in the polymer film enhances the radiation dose sensitivity. researchgate.netchemicalbook.com For instance, in NBT-PVB films, the dose sensitivity increases significantly with higher concentrations of the NBT dye. nih.gov Similarly, studies on PVA/NBT films tested various dye concentrations (from 0.75 to 15 g/L) to identify the optimal level for maximum efficiency in detecting low X-ray doses, with 10 g/L showing promising potential. nih.gov

Operational Dose Ranges: NBT-diformazan based dosimeters have demonstrated remarkable versatility, with different formulations being developed for a wide spectrum of radiation doses:

Low-Dose (mGy): PVA/NBT nanocomposite films have been specifically synthesized and characterized for detecting very low doses in the mGy range, which is relevant for medical diagnostic radiology. cymitquimica.com These films show a linear increase in absorbance with radiation doses up to 60 mGy. nih.gov

Intermediate-Dose (Gy): Gelatin-based NBT dosimeters show a linear dose response in the range of 10-500 Gy. researchgate.net

High-Dose (kGy): For industrial applications requiring high-dose measurements, NBT-PVB films have been developed that provide a linear response up to 100 kGy, a significant improvement over conventional PVA-based films which often saturate after 50 kGy. google.comnih.gov Dosimeters based on NBT-modified cotton fabric are also effective in the kilogray range, with linear subranges identified between ~0.6 to ~7.6 kGy and ~9.9 to ~62.0 kGy. researchgate.net

The stability of the irradiated films is another critical parameter. Studies have shown that PVA/NBT films exhibit good stability for at least 30 days post-irradiation when stored in the dark, and NBT-PVB films are stable for up to 60 days. researchgate.netnih.gov

The following table outlines the operational dose ranges for various NBT-diformazan dosimeter formulations.

| Dosimeter Formulation | Optimized Dose Range | Key Feature |

| PVA/NBT Nanocomposite Film | 20 mGy - 100 mGy | High sensitivity for medical diagnostics |

| NBT in Gelatin | 10 Gy - 500 Gy | Linear response for food irradiation applications |

| NBT-PVB Film | 5 kGy - 100 kGy | Extended range for high-dose industrial processing |

| NBT-Modified Cotton Fabric | ~0.6 kGy - 80 kGy | Flexible 2D dosimeter for complex shapes |

Explorations of this compound as a Multifunctional Dye in Advanced Materials Science

Beyond its role in dosimetry, this compound is recognized as a multifunctional dye with potential applications in emerging fields of materials science. chemicalbook.com Its utility extends to areas such as functional textile processing and as a component in dye-sensitized solar cells (DSSCs). chemicalbook.com

In functional textiles, the same process used for radiation dosimetry on cotton fabric demonstrates a method for creating textiles with integrated sensing capabilities. researchgate.net The radiation-induced color change from yellowish to purple-brown transforms the fabric itself into a flexible, large-area sensor for assessing radiation exposure. researchgate.net

In the field of renewable energy, organic dyes are critical components of DSSCs, where they are responsible for absorbing light and injecting electrons into a semiconductor. nih.gov While specific research on this compound in DSSCs is nascent, the properties of related compounds suggest its potential. For instance, the nitro group, a key feature of NBT, is considered a good candidate as an electron-accepting anchor group in D–π–A (Donor-π-Acceptor) sensitizers for solar cells. researchgate.net The intense coloration and electrochemical properties of the diformazan derivative make it a subject of interest for creating novel sensitizers that can efficiently convert light to electrical energy. chemicalbook.com

Future Prospects in Advanced Cellular Imaging, Biosensing, and High-Throughput Screening Platforms

The inherent properties of this compound are being leveraged for significant advancements in biological detection and screening. Its formation is a well-established indicator of cellular metabolic activity, making it a valuable tool in modern biomedical research.

Advanced Cellular Imaging: A notable development is the discovery that the NBT-diformazan precipitate possesses previously unreported near-infrared (NIR) fluorescence. researchgate.net When excited with a 633-nm laser, the precipitate emits a signal that can be detected with a 650-nm long-pass filter. researchgate.net This finding is significant because NIR fluorescence allows for deeper tissue penetration and reduces interference from cellular autofluorescence, which is common at lower wavelengths. researchgate.net This opens the possibility of using NBT-diformazan as a fluorescent stain in advanced imaging techniques like laser scanning confocal microscopy for high-resolution, three-dimensional visualization of gene expression and cellular activity in situ. researchgate.net

Biosensing: The reduction of NBT to diformazan is a direct result of reacting with superoxide (B77818) radicals, a type of reactive oxygen species (ROS). This reaction forms the basis of a simple and effective method for detecting and quantifying intracellular ROS levels in various cell types, including oocytes and embryos, using bright-field microscopy. nih.gov As the demand for sensitive and specific biosensors grows, the unique electrochemical and optical properties of diformazan could be integrated into novel biosensor platforms for detecting biomarkers related to oxidative stress, which is implicated in numerous diseases. researchgate.net

High-Throughput Screening (HTS) Platforms: High-throughput screening involves rapidly testing thousands of chemical compounds for biological activity, a cornerstone of modern drug discovery. beckman.comyu.edu Assays that measure cell viability are frequently used in HTS. The NBT assay, which generates the colored diformazan precipitate in viable cells, is adaptable to HTS formats. For example, a modified lactate (B86563) dehydrogenase (LDH) assay uses NBT as the tetrazolium indicator to assess parasite viability in a 384-well plate format, measuring the absorbance at 650 nm. nih.gov The simplicity and robustness of this colorimetric readout make it well-suited for automated, large-scale screening campaigns to discover new therapeutic agents. nih.govnih.gov

Q & A

Q. What is the mechanistic role of Nitro Blue Diformazan in superoxide radical detection assays?

this compound (NBT diformazan) forms via the reduction of Nitro Blue Tetrazolium (NBT) by superoxide radicals, producing an insoluble purple-blue precipitate. This reaction is foundational in assays like the superoxide dismutase (SOD) activity test, where superoxide anion generation is quantified spectrophotometrically at 570 nm . Key methodological considerations include ensuring proper reaction conditions (e.g., pH 7.0–7.4, ambient temperature) to avoid non-specific reduction of NBT by cellular reductants like NADPH.

Q. How is this compound utilized in immunohistochemical staining?

In alkaline phosphatase (ALP)-based detection systems, NBT is paired with 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP). ALP dephosphorylates BCIP, triggering a tautomerization reaction that reduces NBT to this compound, yielding a localized, insoluble blue-purple precipitate. This method requires organic mounting media (e.g., DPX) and avoids aqueous media to preserve precipitate integrity .

Q. What are the primary applications of this compound in cellular assays?

Beyond superoxide detection, this compound is used to:

- Monitor glucose dehydrogenase activity via phenazine methosulfate (PMS)-mediated reduction of NTB (Nitro Blue Tetrazolium) at 570 nm .

- Assess microbial viability in metabolic activity assays, where viable cells reduce tetrazolium salts to colored formazans .

Advanced Research Questions

Q. How can researchers optimize the NBT/BCIP system to mitigate background noise in immunohistochemistry?

Background staining arises from endogenous phosphatases or non-specific NBT reduction. Optimization strategies include:

Q. What experimental factors contribute to variability in diformazan quantification, and how can these be addressed?

Variability stems from:

- Solubility differences : NBT diformazan precipitates may aggregate, affecting spectrophotometric readings. Sonication or homogenization improves dispersion .

- Interfering substances : Hemoglobin or bilirubin can absorb at 570 nm. Include blank controls with reaction inhibitors (e.g., SOD for superoxide assays) .

- Instrument calibration : Regular validation with standard curves (0.1–2.0 OD units) ensures linearity .

Q. How do researchers reconcile contradictory data in diformazan-based assays across studies?

Contradictions often arise from methodological divergences: